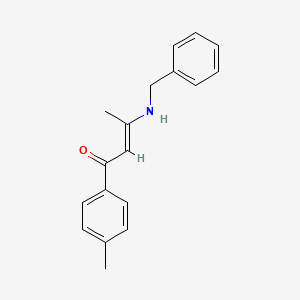

![molecular formula C26H26ClN3O2 B5836321 1-benzyl-3-{[1-(4-chlorophenyl)ethylidene]amino}-2-(4-ethoxyphenyl)-4-imidazolidinone](/img/structure/B5836321.png)

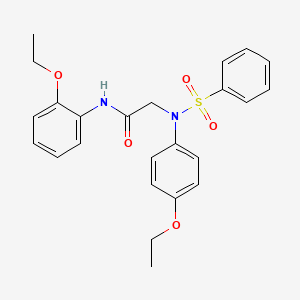

1-benzyl-3-{[1-(4-chlorophenyl)ethylidene]amino}-2-(4-ethoxyphenyl)-4-imidazolidinone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

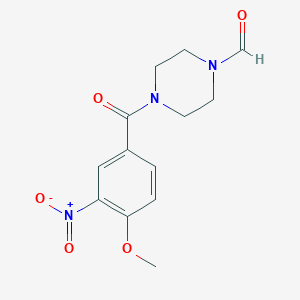

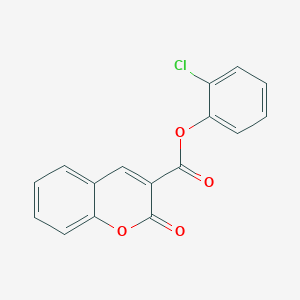

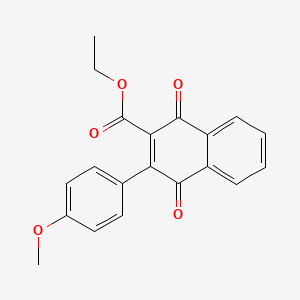

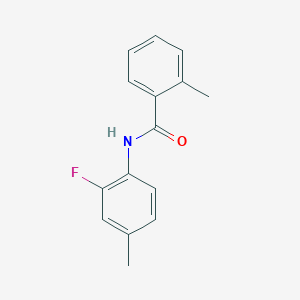

The compound “1-benzyl-3-{[1-(4-chlorophenyl)ethylidene]amino}-2-(4-ethoxyphenyl)-4-imidazolidinone” is a complex organic molecule. It contains several functional groups and structural features that are common in pharmaceutical compounds, such as a benzyl group, a chlorophenyl group, an ethoxyphenyl group, and an imidazolidinone group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the imidazolidinone group might be involved in reactions with nucleophiles or bases .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .科学研究应用

Antimycobacterial Activity

BCEAI has been investigated for its potential as an antimycobacterial agent. Researchers have explored its inhibitory effects against mycobacteria, including Mycobacterium tuberculosis, the causative agent of tuberculosis. The compound’s structure and mechanism of action contribute to its antimycobacterial properties .

Anticancer Research

BCEAI derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. These studies aim to identify compounds with potential anticancer properties. Researchers assess BCEAI’s impact on cell viability, proliferation, and apoptosis pathways .

Antitubercular Agents

BCEAI and its analogs have shown promise as antitubercular agents. Their activity against drug-resistant strains of M. tuberculosis is of particular interest. Researchers explore BCEAI’s interactions with bacterial enzymes and its potential as a novel therapeutic option .

Peptide Bond Surrogates

The 1,4-disubstituted 1,2,3-triazole moiety in BCEAI serves as a surrogate for the peptide bond. These triazole-containing compounds offer chemical stability and biological activity. BCEAI’s ability to mimic peptide bonds makes it valuable in drug design and optimization .

Free Radical Bromination Reactions

BCEAI’s benzylic position allows for free radical bromination reactions. N-bromosuccinimide (NBS) can selectively brominate the benzylic hydrogen, leading to the formation of a succinimide derivative. This reactivity is useful in synthetic chemistry and functionalization of aromatic compounds .

Resonance-Stabilized Carbocations

The benzylic position in BCEAI can undergo nucleophilic substitution reactions. While 1° benzylic halides typically react via an SN2 pathway, 2° and 3° benzylic halides favor an SN1 pathway due to resonance stabilization of the carbocation intermediate. This reactivity impacts the compound’s synthetic applications .

未来方向

属性

IUPAC Name |

1-benzyl-3-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-(4-ethoxyphenyl)imidazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26ClN3O2/c1-3-32-24-15-11-22(12-16-24)26-29(17-20-7-5-4-6-8-20)18-25(31)30(26)28-19(2)21-9-13-23(27)14-10-21/h4-16,26H,3,17-18H2,1-2H3/b28-19+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXRCGNPMXFPVBT-TURZUDJPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2N(CC(=O)N2N=C(C)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C2N(CC(=O)N2/N=C(\C)/C3=CC=C(C=C3)Cl)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5836240.png)

![4-[1-cyano-2-(2,4-dimethoxy-5-nitrophenyl)vinyl]benzonitrile](/img/structure/B5836257.png)

![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5836270.png)

![1-[(4-bromo-2-methylphenoxy)acetyl]-3-methyl-1H-pyrazole](/img/structure/B5836283.png)

![3-(2-methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B5836299.png)